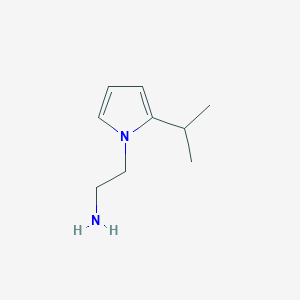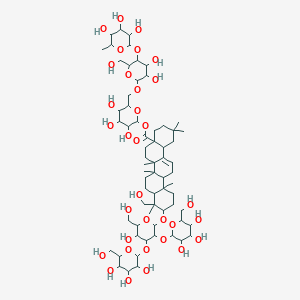![molecular formula C9H11ClO3 B143069 2-Oxo-1-oxaspiro[4.4]nonane-4-carbonyl chloride CAS No. 142183-70-8](/img/structure/B143069.png)
2-Oxo-1-oxaspiro[4.4]nonane-4-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxo-1-oxaspiro[4.4]nonane-4-carbonyl chloride, also known as spirocyclic ketene is a highly reactive organic chemical compound that has been widely used in scientific research applications. This compound is known for its unique spirocyclic structure that makes it a valuable building block for the synthesis of various organic compounds.4]nonane-4-carbonyl chloride, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wirkmechanismus
The mechanism of action of 2-Oxo-1-oxaspiro[4.4]nonane-4-carbonyl chloride is not fully understood. However, it is known that the 2-Oxo-1-oxaspiro[4.4]nonane-4-carbonyl chloride structure of the compound makes it a highly reactive compound that can undergo various chemical reactions. This reactivity has been exploited in the synthesis of various organic compounds, including pharmaceuticals and materials science.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2-Oxo-1-oxaspiro[4.4]nonane-4-carbonyl chloride have not been extensively studied. However, it is known that the compound can react with various biological molecules, including proteins, nucleic acids, and lipids. This reactivity has been exploited in the synthesis of various organic compounds with potential biological activity.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Oxo-1-oxaspiro[4.4]nonane-4-carbonyl chloride in lab experiments include its high reactivity, which allows for the synthesis of various organic compounds with potential biological activity. Additionally, the compound is readily available and relatively inexpensive. However, the limitations of using this compound include its high reactivity, which can make it difficult to handle in the laboratory. Additionally, the compound can be hazardous if not handled properly.
Zukünftige Richtungen
There are several future directions for the use of 2-Oxo-1-oxaspiro[4.4]nonane-4-carbonyl chloride in scientific research. One potential direction is the synthesis of 2-Oxo-1-oxaspiro[4.4]nonane-4-carbonyl chloride compounds with potential applications in the field of materials science, such as liquid crystals, photochromic materials, and polymers. Additionally, the compound could be used to synthesize 2-Oxo-1-oxaspiro[4.4]nonane-4-carbonyl chloride compounds with potential applications in the field of medicine, such as antitumor, antiviral, and antibacterial agents. Finally, the compound could be used to study the mechanism of action of various biological molecules, including proteins, nucleic acids, and lipids.
Synthesemethoden
The synthesis of 2-Oxo-1-oxaspiro[4.4]nonane-4-carbonyl chloride is a multi-step process that involves the reaction of 4-hydroxy-2-cyclopentenone with oxalyl chloride in the presence of a catalytic amount of dimethylformamide. The resulting intermediate is then treated with triethylamine to obtain the final product. This method has been widely used in research laboratories to obtain high yields of 2-Oxo-1-oxaspiro[4.4]nonane-4-carbonyl chloride.
Wissenschaftliche Forschungsanwendungen
2-Oxo-1-oxaspiro[4.4]nonane-4-carbonyl chloride has been extensively used in scientific research applications due to its unique 2-Oxo-1-oxaspiro[4.4]nonane-4-carbonyl chloride structure. This compound is a valuable building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. The compound has been used to synthesize 2-Oxo-1-oxaspiro[4.4]nonane-4-carbonyl chloride compounds with potential antitumor, antiviral, and antibacterial activity. Additionally, it has been used to synthesize 2-Oxo-1-oxaspiro[4.4]nonane-4-carbonyl chloride compounds with potential applications in the field of materials science, such as liquid crystals, photochromic materials, and polymers.
Eigenschaften
CAS-Nummer |
142183-70-8 |
|---|---|
Produktname |
2-Oxo-1-oxaspiro[4.4]nonane-4-carbonyl chloride |
Molekularformel |
C9H11ClO3 |
Molekulargewicht |
202.63 g/mol |
IUPAC-Name |
2-oxo-1-oxaspiro[4.4]nonane-4-carbonyl chloride |
InChI |
InChI=1S/C9H11ClO3/c10-8(12)6-5-7(11)13-9(6)3-1-2-4-9/h6H,1-5H2 |
InChI-Schlüssel |
UQDFHIGXOSISIE-UHFFFAOYSA-N |
SMILES |
C1CCC2(C1)C(CC(=O)O2)C(=O)Cl |
Kanonische SMILES |
C1CCC2(C1)C(CC(=O)O2)C(=O)Cl |
Synonyme |
1-Oxaspiro[4.4]nonane-4-carbonyl chloride, 2-oxo- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



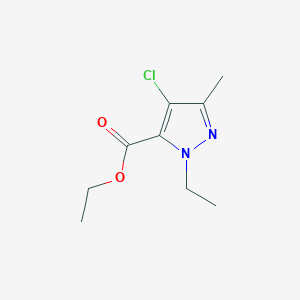
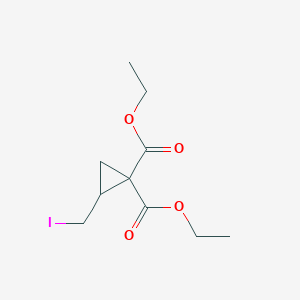
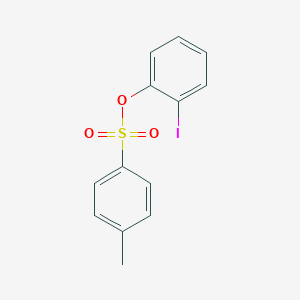
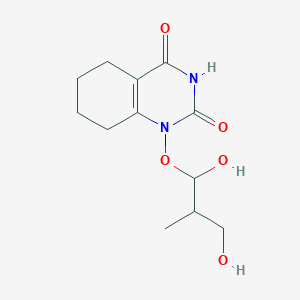
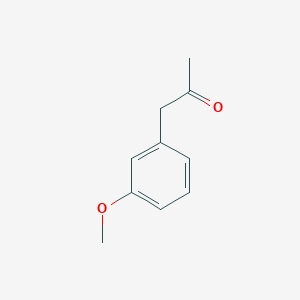
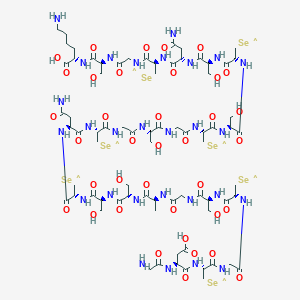
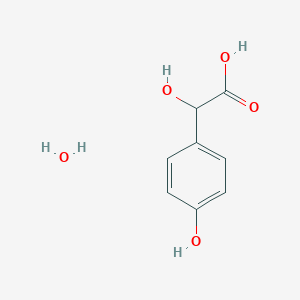
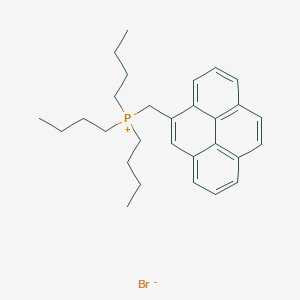
![5-[[(2-Methoxyethyl)amino]methyl]thieno[3,2-b]thiophene-2-sulfonamide](/img/structure/B143010.png)
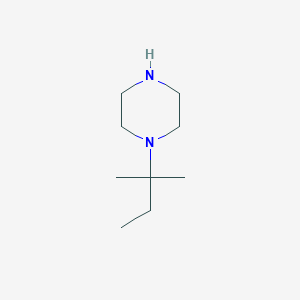
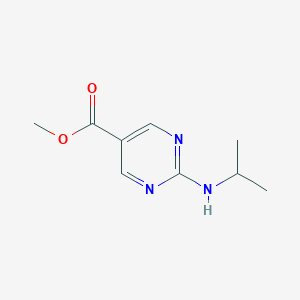
![2-[1,2,4]Triazol-1-yl-benzaldehyde](/img/structure/B143020.png)
